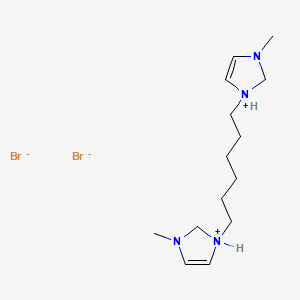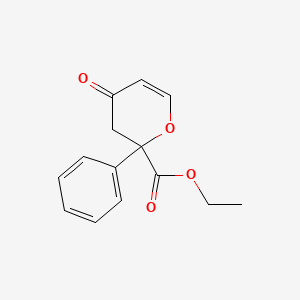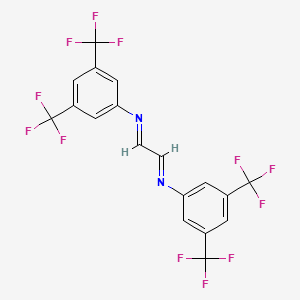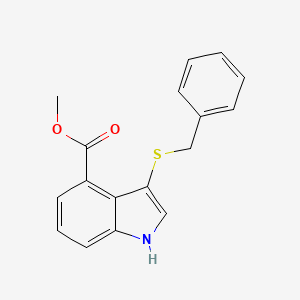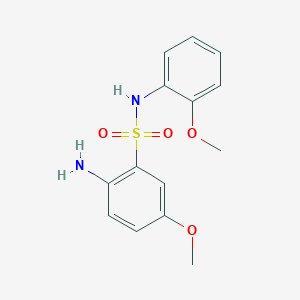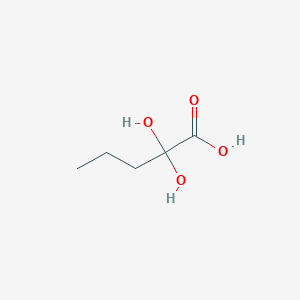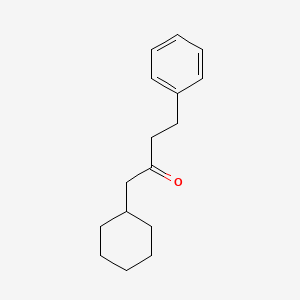
2-Phenyl-1,3,2lambda~5~-oxazaphosphepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1,3,2lambda~5~-oxazaphosphepan-2-one is a chemical compound that belongs to the class of oxazaphosphinanes It is characterized by the presence of a phosphorus atom within a heterocyclic ring structure, which also includes nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3,2lambda~5~-oxazaphosphepan-2-one typically involves the reaction of phenylphosphonic dichloride with an appropriate amine and an alcohol. The reaction conditions often require the use of a base to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Reactants: Phenylphosphonic dichloride, amine, alcohol.
Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), temperature control.
Procedure: The reactants are mixed in the presence of a base and solvent, and the reaction mixture is stirred at a controlled temperature until the reaction is complete. The product is then isolated and purified.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-1,3,2lambda~5~-oxazaphosphepan-2-one can undergo various chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom is a key reactive site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the phosphorus atom under mild conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphine derivatives.
Applications De Recherche Scientifique
2-Phenyl-1,3,2lambda~5~-oxazaphosphepan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of phosphorus-containing drugs.
Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of 2-Phenyl-1,3,2lambda~5~-oxazaphosphepan-2-one involves its interaction with molecular targets through its phosphorus atom. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This can affect various biochemical pathways and cellular processes, contributing to its bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Phenyl-1,3-oxazole-5-carbaldehyde
- 5-Methyl-2-phenyl-1,3-oxazole-4-carbaldehyde
- 2-Phenyl-1,3-propanediol
Uniqueness
This detailed article provides a comprehensive overview of 2-Phenyl-1,3,2lambda~5~-oxazaphosphepan-2-one, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
391640-17-8 |
|---|---|
Formule moléculaire |
C10H14NO2P |
Poids moléculaire |
211.20 g/mol |
Nom IUPAC |
2-phenyl-1,3,2λ5-oxazaphosphepane 2-oxide |
InChI |
InChI=1S/C10H14NO2P/c12-14(10-6-2-1-3-7-10)11-8-4-5-9-13-14/h1-3,6-7H,4-5,8-9H2,(H,11,12) |
Clé InChI |
XQUVNUANOKAECC-UHFFFAOYSA-N |
SMILES canonique |
C1CCOP(=O)(NC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


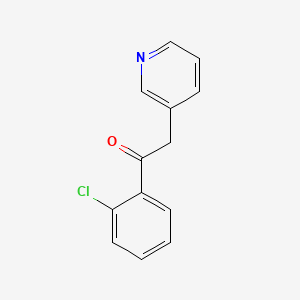
![{4-[6-Fluoro-1-(4-methylbenzene-1-sulfonyl)-1H-indazol-3-yl]piperazin-1-yl}acetonitrile](/img/structure/B14258456.png)
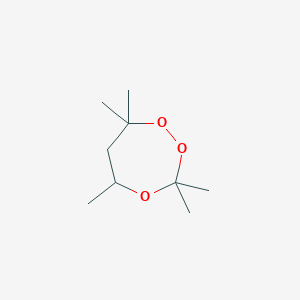

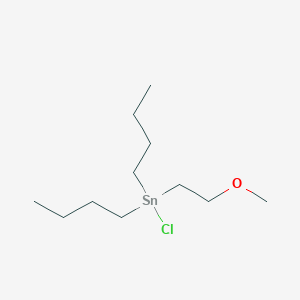
![N~1~-[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]propane-1,3-diamine](/img/structure/B14258501.png)
